N-(2,3-dimethylphenyl)-2-[[3-(4-methylphenyl)-4-oxo-6,7-dihydrothieno[3,2-d]pyrimidin-2-yl]sulfanyl]acetamide
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Description
N-(2,3-dimethylphenyl)-2-[[3-(4-methylphenyl)-4-oxo-6,7-dihydrothieno[3,2-d]pyrimidin-2-yl]sulfanyl]acetamide is a useful research compound. Its molecular formula is C23H23N3O2S2 and its molecular weight is 437.58. The purity is usually 95%.
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Scientific Research Applications
Inhibitory Activities on Thymidylate Synthase and Dihydrofolate Reductase
N-(2,3-dimethylphenyl)-2-[[3-(4-methylphenyl)-4-oxo-6,7-dihydrothieno[3,2-d]pyrimidin-2-yl]sulfanyl]acetamide and its analogues have been synthesized and evaluated for their potential as dual inhibitors of thymidylate synthase (TS) and dihydrofolate reductase (DHFR). These enzymes are crucial for DNA synthesis and cell division, making them targets for cancer therapy. The compound demonstrated potent inhibitory activities, suggesting its potential application in developing anticancer drugs (Gangjee, Qiu, Li, & Kisliuk, 2008).
Structural and Conformational Studies
Detailed structural and conformational analyses of derivatives of this compound have been conducted. These studies offer insights into the molecular geometry, which is crucial for understanding the interaction between the compound and its biological targets, thus aiding in the rational design of more effective derivatives (Subasri et al., 2016).
Antitumor Activity
Research into the antitumor activities of thieno[3,2-d]pyrimidine derivatives has shown promising results. Certain derivatives exhibit potent anticancer activities against various human cancer cell lines, including breast adenocarcinoma, cervical carcinoma, and colonic carcinoma. These findings underscore the potential of this compound derivatives as candidates for cancer therapy development (Hafez & El-Gazzar, 2017).
Antimicrobial Activity
Some synthesized pyrimidine-triazole derivatives have demonstrated antimicrobial activity against selected bacterial and fungal strains. This suggests that modifications to the this compound structure could yield compounds with useful antimicrobial properties, potentially addressing the need for new antibiotics (Majithiya & Bheshdadia, 2022).
Vibrational Spectroscopic Analysis
Vibrational spectroscopic techniques, combined with computational methods, have been employed to characterize the antiviral active molecule N-(4-chlorophenyl)-2-[(4,6-di-aminopyrimidin-2-yl)sulfanyl]acetamide. This research provides valuable information on the molecular interactions and stability of the compound, which is beneficial for the development of antiviral agents (Jenepha Mary, Pradhan, & James, 2022).
Properties
IUPAC Name |
N-(2,3-dimethylphenyl)-2-[[3-(4-methylphenyl)-4-oxo-6,7-dihydrothieno[3,2-d]pyrimidin-2-yl]sulfanyl]acetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H23N3O2S2/c1-14-7-9-17(10-8-14)26-22(28)21-19(11-12-29-21)25-23(26)30-13-20(27)24-18-6-4-5-15(2)16(18)3/h4-10H,11-13H2,1-3H3,(H,24,27) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PDTVISDHLGWBOU-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)N2C(=O)C3=C(CCS3)N=C2SCC(=O)NC4=CC=CC(=C4C)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H23N3O2S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
437.6 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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